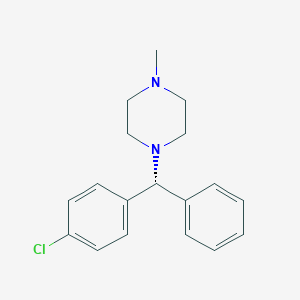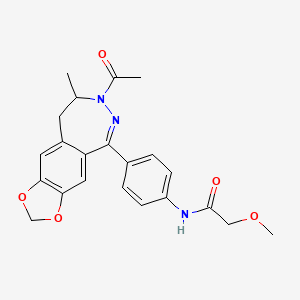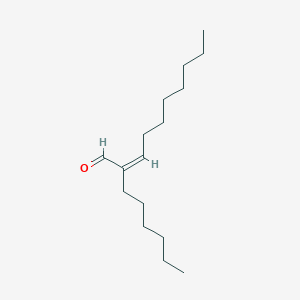
Chlorcyclizine, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorcyclizine, ®- is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
準備方法
Synthetic Routes and Reaction Conditions
Chlorcyclizine can be synthesized through a multi-step process starting from commercially available compounds. One efficient route involves the following steps :
Reduction: (4-chlorophenyl)(phenyl)methanone is reduced using sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol.
Halogenation: The resulting alcohol is treated with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene.
Alkylation: This intermediate is then reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine.
Industrial Production Methods
For industrial production, a similar synthetic process is employed but optimized for large-scale manufacturing. The process involves bromination of 4-chlorodiphenylmethane followed by alkylation with N-methyl piperazine and subsequent purification steps to obtain chlorcyclizine hydrochloride .
化学反応の分析
Types of Reactions
Chlorcyclizine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form norchlorcyclizine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and alkylation reactions are common in its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation typically involves hydrochloric acid and bromine
Major Products Formed
Norchlorcyclizine: Formed through N-demethylation.
Various substituted derivatives: Depending on the specific reagents and conditions used
科学的研究の応用
Chlorcyclizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine receptors and cellular pathways.
Medicine: Explored for repurposing as an antiviral agent against hepatitis C and Zika virus
Industry: Utilized in the formulation of allergy medications and antiemetics
作用機序
Chlorcyclizine exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects. The compound is metabolized by N-demethylation and N-oxidation, with high concentrations of its metabolites found in the liver, lungs, kidney, and spleen .
類似化合物との比較
Chlorcyclizine is similar to other first-generation antihistamines such as:
- Cyclizine
- Meclizine
- Homochlorcyclizine
Uniqueness
Chlorcyclizine stands out due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various symptoms. Its potential repurposing for antiviral applications also highlights its unique pharmacological profile .
特性
CAS番号 |
118165-37-0 |
|---|---|
分子式 |
C18H21ClN2 |
分子量 |
300.8 g/mol |
IUPAC名 |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |
InChIキー |
WFNAKBGANONZEQ-GOSISDBHSA-N |
異性体SMILES |
CN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)

